

4-Hydroxy-2-methylbenzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxy-2-methylbenzoic acid

Cat. No.: B1294965

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-2-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core physical properties of **4-Hydroxy-2-methylbenzoic acid** (CAS 578-39-2), a versatile building block in chemical synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows.

Core Physical and Chemical Properties

4-Hydroxy-2-methylbenzoic acid, also known as 4-hydroxy-o-tolueic acid, is a functionalized aromatic carboxylic acid.^{[1][2]} Its structure, which includes both a hydroxyl and a carboxylic acid group, makes it a valuable intermediate for synthesizing a wide range of organic molecules.^[1] It typically appears as a white crystalline solid or powder.^{[1][2]}

Data Summary

The quantitative physical properties of **4-Hydroxy-2-methylbenzoic acid** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	[2][3]
Molecular Weight	152.15 g/mol	[2]
Melting Point	177-181 °C	[4][5]
Boiling Point	339.1 ± 30.0 °C (Predicted)	[2][4]
Density	1.304 ± 0.06 g/cm ³ (Predicted)	[2][4]
pKa	4.46 ± 0.25 (Predicted)	[4]
Appearance	White crystalline solid / Powder to crystal	[2]
Solubility	Low solubility in water; soluble in methanol, alcohol, and ether.[2][4]	[2][4]

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.[6] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[6]

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube. The temperatures at which melting begins and is complete are observed and recorded as the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)

- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Place a small amount of **4-Hydroxy-2-methylbenzoic acid** on a clean, dry surface. Crush the solid into a fine powder using a mortar and pestle.[7][8]
- Capillary Tube Packing: Dip the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the powder down. The packed sample should be approximately 1-2 cm in height.[7][8]
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block near the sample.[7]
- Approximate Determination: Heat the sample rapidly to get an approximate melting point. This provides a target range for a more accurate measurement. Allow the apparatus to cool sufficiently before proceeding.
- Accurate Determination: Prepare a new sample. Heat the apparatus quickly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to about 2°C per minute.[9]
- Observation and Recording: Carefully observe the sample. Record the temperature (t1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (t2) at which the last solid crystal melts.[7][8] The melting range is reported as t1-t2.
- Repeat: For accuracy, conduct at least two careful determinations. The values should be consistent.

pKa Determination by Potentiometric Titration

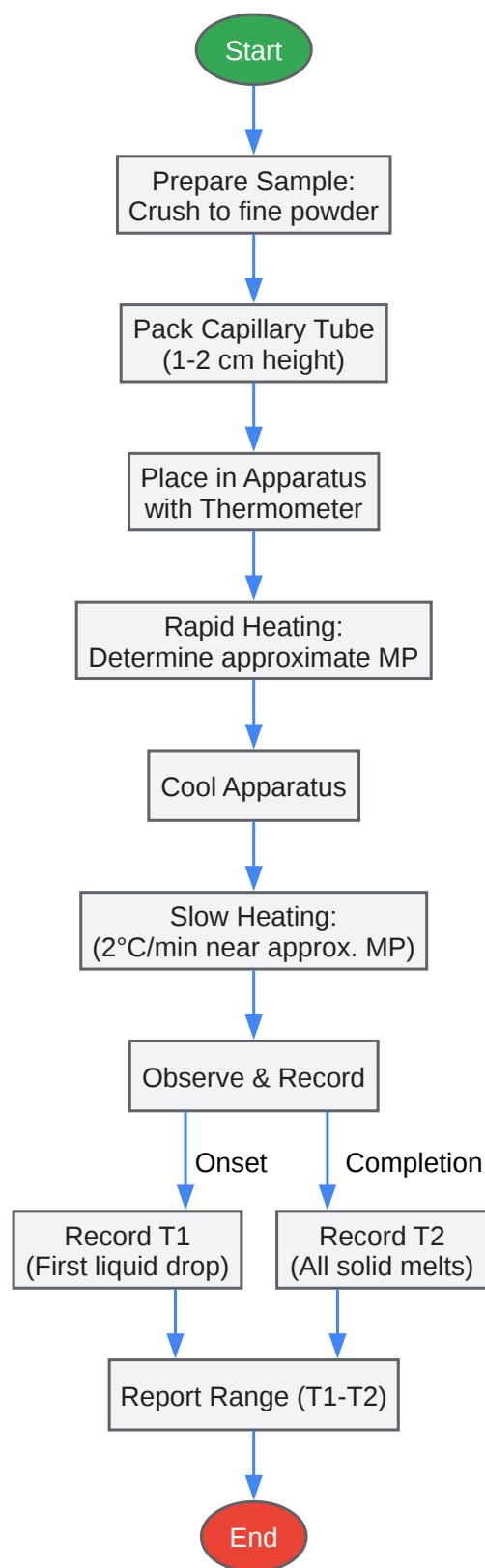
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for determining the pKa by measuring the change in pH of an acidic solution as a base is added.[\[10\]](#)

Principle: A solution of the acid (**4-Hydroxy-2-methylbenzoic acid**) is titrated with a strong base of known concentration. A pH meter is used to monitor the pH of the solution throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[\[10\]](#)[\[11\]](#)

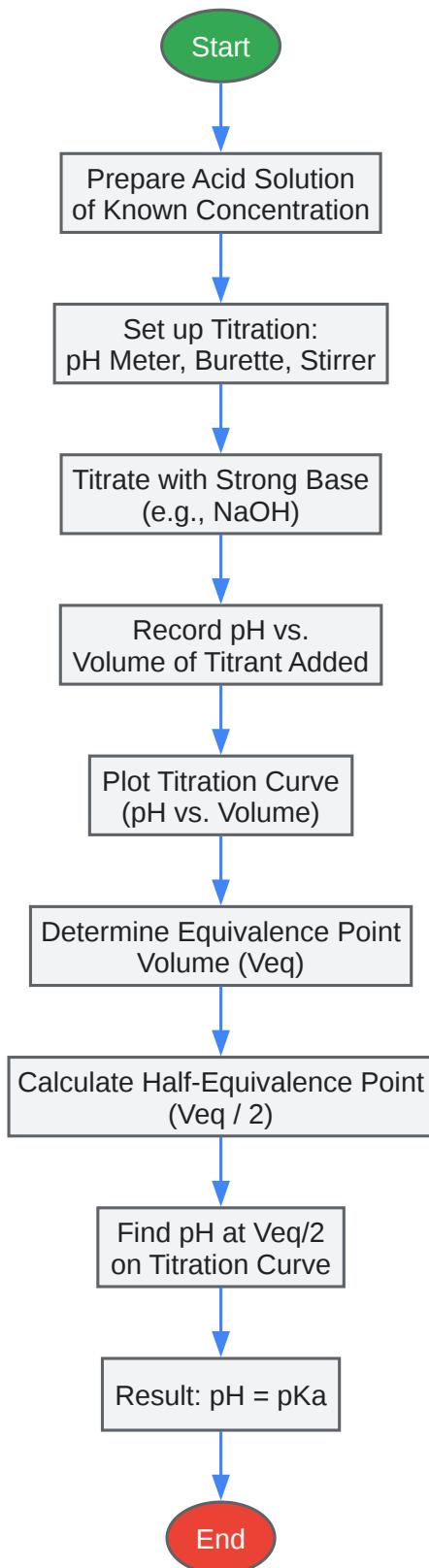
Apparatus:

- pH meter with a glass electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized strong base solution (e.g., 0.1 M NaOH)
- Analytical balance

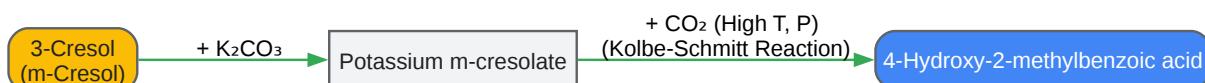
Procedure:


- **Solution Preparation:** Accurately weigh a sample of **4-Hydroxy-2-methylbenzoic acid** and dissolve it in a known volume of deionized, carbonate-free water. If solubility is low, a co-solvent like ethanol or methanol may be used, though this will yield an apparent pKa (pKa_{app}).
- **Titration Setup:** Place the beaker with the acid solution on the magnetic stirrer. Immerse the pH electrode and the tip of the burette into the solution, ensuring they do not touch the stir bar. Start the stirrer at a moderate speed.
- **Initial Measurement:** Record the initial pH of the acid solution before adding any base.
- **Titration:** Begin adding the NaOH solution from the burette in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and then record the pH and

the total volume of titrant added.


- **Equivalence Point:** As the pH begins to change more rapidly, reduce the volume of the increments. Continue the titration well past the equivalence point (the point of steepest pH change).
- **Data Analysis:**
 - Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
 - Determine the equivalence point volume (V_{eq}) from the inflection point of the curve. This can be found more accurately by plotting the first derivative ($\Delta pH/\Delta V$) against the average volume.
 - The half-equivalence point is at $V_{eq} / 2$.
 - Find the pH from the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pK_a of the acid.[\[10\]](#)

Visualized Workflows and Relationships


The following diagrams illustrate the logical flow of the experimental protocols and a potential synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa Determination via Potentiometric Titration.

[Click to download full resolution via product page](#)

Caption: Simplified Kolbe-Schmitt Synthesis Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxy-o-toluic acid | C8H8O3 | CID 68475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-HYDROXY-2-METHYLBENZOIC ACID 98 CAS#: 578-39-2 [m.chemicalbook.com]
- 5. 4-Hydroxy-2-methylbenzoic acid 98 578-39-2 [sigmaaldrich.com]
- 6. athabascau.ca [athabascau.ca]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydroxy-2-methylbenzoic acid physical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294965#4-hydroxy-2-methylbenzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com